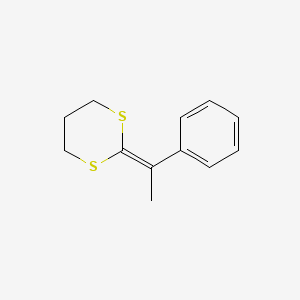
2-(1-Phenylethylidene)-1,3-dithiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Phenylethylidene)-1,3-dithiane is an organic compound that belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a phenylethylidene group attached to a 1,3-dithiane ring. Dithianes are known for their stability and versatility in organic synthesis, making them valuable intermediates in the preparation of various complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethylidene)-1,3-dithiane typically involves the condensation of acetophenone with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which is then cyclized to form the dithiane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as benzene or toluene, with the addition of a catalytic amount of hydrochloric acid or p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
2-(1-Phenylethylidene)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the phenylethylidene group.
科学研究应用
2-(1-Phenylethylidene)-1,3-dithiane has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of heterocyclic compounds with therapeutic properties.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and polymer additives
作用机制
The mechanism of action of 2-(1-Phenylethylidene)-1,3-dithiane and its derivatives often involves interactions with biological macromolecules, such as proteins and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is relevant in the context of its potential anticancer and antimicrobial activities .
相似化合物的比较
Similar Compounds
1-Phenyl-2-(1-phenylethylidene)hydrazine: Similar in structure but contains a hydrazine group instead of a dithiane ring.
2-(1-Phenylethylidene)malononitrile: Contains a malononitrile group instead of a dithiane ring.
1-(4-Benzoyl)-2-methyl-5-phenyl-1H-pyrrole: Contains a pyrrole ring instead of a dithiane ring
Uniqueness
2-(1-Phenylethylidene)-1,3-dithiane is unique due to its stable dithiane ring, which provides resistance to hydrolysis and oxidation. This stability, combined with its ability to undergo various chemical transformations, makes it a valuable intermediate in organic synthesis. Additionally, its potential biological activities and applications in material science further highlight its versatility and importance in research .
属性
CAS 编号 |
36998-39-7 |
|---|---|
分子式 |
C12H14S2 |
分子量 |
222.4 g/mol |
IUPAC 名称 |
2-(1-phenylethylidene)-1,3-dithiane |
InChI |
InChI=1S/C12H14S2/c1-10(11-6-3-2-4-7-11)12-13-8-5-9-14-12/h2-4,6-7H,5,8-9H2,1H3 |
InChI 键 |
GUVCLDALKFRVTJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C1SCCCS1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


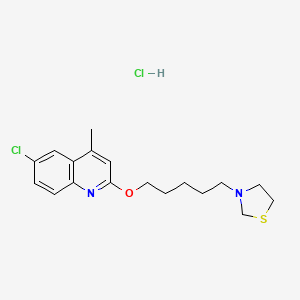
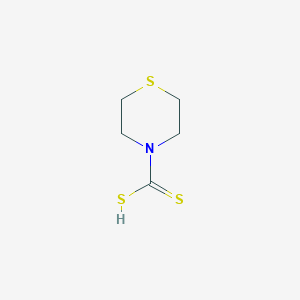
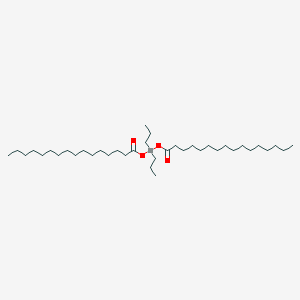
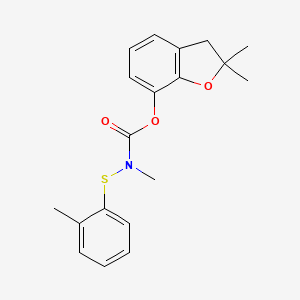
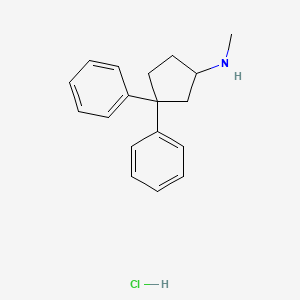
![4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14672119.png)

![Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14672125.png)

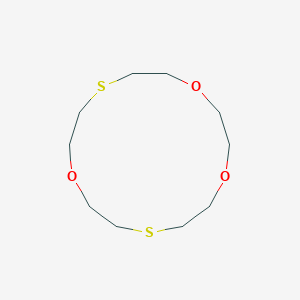
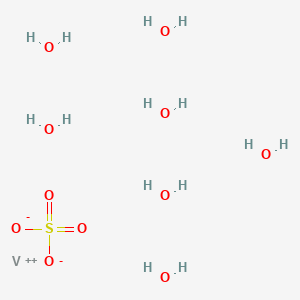
![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)
![N-[4-(4-phenoxybutoxy)phenyl]acetamide](/img/structure/B14672157.png)

